2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid
Description
Properties
IUPAC Name |
2-(1-ethoxycarbonylcyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(12)9(4-3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWAENNQRIXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C10H16O3 and a molecular weight of approximately 184.24 g/mol. Its unique structure, featuring a cyclobutyl moiety and an ethoxycarbonyl group, positions it as a potential candidate for various biological applications and medicinal chemistry research. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.
The compound is categorized as a carboxylic acid and can be synthesized through various methods. The presence of the cyclobutane ring contributes to its distinct physical and chemical properties, making it an area of interest in organic synthesis and medicinal research. Notably, the cyclobutyl structure combined with the ethoxycarbonyl functionality may impart unique reactivity patterns compared to similar compounds.
Synthesis Methods
- Method A : Utilizing cyclobutane derivatives with ethyl chloroacetate.
- Method B : Direct carboxylation of cyclobutane derivatives.
- Method C : Multi-step synthesis involving intermediates from known carboxylic acids.
Biological Activity
Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes or receptors involved in pain pathways. However, comprehensive studies are necessary to elucidate these interactions fully.
Interaction Studies
Interaction studies indicate that the compound may exhibit binding affinity with certain receptors, potentially leading to analgesic effects. Further research is needed to confirm these findings and explore the mechanisms involved.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound. These findings provide insights into its potential applications:
- Analgesic Potential : Research indicates that compounds with similar structures can modulate pain pathways effectively.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.
- Cytotoxicity Studies : Investigations into structural analogs reveal varying degrees of cytotoxicity against cancer cell lines.
Comparative Analysis
A comparative analysis of structurally related compounds reveals the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Cyclopropylacetic Acid | Cyclopropyl group | Smaller ring size may influence reactivity |
| 3-Ethoxybutanoic Acid | Ethoxy group on a butanoic acid | Longer carbon chain alters solubility |
| 2-Methyl-2-(ethoxycarbonyl)propanoic Acid | Additional methyl group | Affects sterics and potential biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid, differing in substituents, ring size, or functional groups. Key comparisons are summarized below:
Substituent Variations on the Cyclobutane Core
2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid
- Structure: Cyclobutyl ring with a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) at the 1-position.
- Molecular Formula: C₁₁H₁₉NO₄ (95% purity reported) .
- Key Differences : The Boc group replaces the ethoxycarbonyl group, altering steric bulk and reactivity. Boc-protected amines are commonly used in peptide synthesis, whereas ethoxycarbonyl derivatives may participate in ester hydrolysis or transesterification.
2-[1-(Aminomethyl)cyclobutyl]acetic acid hydrochloride
- Structure: Cyclobutyl ring with an aminomethyl (-CH₂NH₂) group at the 1-position and an acetic acid side chain.
- Molecular Formula: C₇H₁₄ClNO₂; Molecular Weight: 179.65 g/mol .
- Key Differences : The absence of a carbonyl group reduces electrophilicity, making this compound more nucleophilic. The hydrochloride salt enhances solubility in polar solvents.
2-(1-(Nitromethyl)cyclobutyl)acetic acid
- Structure: Cyclobutyl ring with a nitromethyl (-CH₂NO₂) substituent.
- Molecular Formula: C₇H₁₁NO₄; Molar Mass: 173.17 g/mol .
- Nitro groups also participate in reduction reactions to form amines.
[1-(3-Bromophenyl)cyclobutyl]acetic acid
Cyclohexane and Pyrrolidine Analogs
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid
- Structure : Cyclohexane ring with an acetamide (-CH₂CONH₂) substituent.
- Molecular Formula: C₁₀H₁₇NO₃; Molecular Weight: 199.25 g/mol .
- Key Differences : The larger cyclohexane ring increases lipophilicity, while the acetamide group enables hydrogen bonding. This compound is reported to exhibit neuroactive properties .
2-(Ethoxycarbonyl)-α-oxo-1-pyrrolidine acetic acid ethyl ester
- Structure : Pyrrolidine ring with ethoxycarbonyl and α-keto ester groups.
- Molecular Formula: C₁₁H₁₇NO₅; Molar Mass: 243.26 g/mol .
- Key Differences : The α-keto ester moiety enhances electrophilicity, making this compound a candidate for nucleophilic acyl substitution reactions.
Comparative Data Table
Preparation Methods
Direct Esterification and Cyclobutyl Ring Functionalization
One of the primary synthetic routes to 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid involves direct esterification of cyclobutyl derivatives followed by functionalization at the acetic acid side chain.
- Method Overview : Starting from cyclobutyl carboxylic acid derivatives, ethoxycarbonyl groups are introduced via esterification using ethyl chloroformate or ethyl bromoacetate under basic or acidic catalysis.
- Reaction Conditions : Typically involves reflux in anhydrous organic solvents such as dichloromethane or tetrahydrofuran with bases like triethylamine or pyridine to neutralize generated acids.
- Optimization : Reaction time and temperature are optimized to maximize yield and minimize side reactions such as over-esterification or ring opening.
- Yields : Reported yields range from 70% to 85%, depending on the purity of starting materials and reaction control.
Metal-Free Synthetic Routes
Given the toxicity and cost issues associated with metal catalysts, metal-free synthetic methods have been developed for related compounds and may be applicable to this compound.
- Methodology : Utilizes organic bases, microwave irradiation, and green solvents to promote esterification and cyclization reactions without metals.
- Key Reagents : Hydroxylamine hydrochloride for cyclization, ethyl-2-chloro-2-(hydroxyimino)acetate as an ethoxycarbonyl source.
- Reaction Conditions : Microwave-assisted heating at moderate temperatures (90–120 °C) in solvents like DMF or isopropanol.
- Yields and Purity : Achieves moderate to excellent yields (50–90%) with high chemo- and regioselectivity.
- Applications : These methods are valuable for synthesizing bioactive derivatives with minimal environmental impact.
Solid-Phase Synthesis Approach
Solid-phase synthesis techniques, though more common in peptide and heterocycle chemistry, have been applied to synthesize related ester-functionalized cyclobutyl acetic acids.
- Procedure : Immobilization of carboxylic acid precursors on resin supports, followed by sequential reactions including esterification, cyclization, and cleavage.
- Advantages : Facilitates purification and allows for diversity-oriented synthesis.
- Yields : Typically moderate (50–70%) due to resin loading and cleavage efficiency.
- Limitations : Requires specialized equipment and resin materials.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | Ethyl chloroformate, base, reflux | Simple, scalable | 70–85 | Requires careful control to avoid side reactions |
| Metal-Catalyzed Cycloaddition | Cu(I), Ru(II), Pd(0) catalysts, cycloaddition | High regioselectivity | 75–90 | Metal residues; cost considerations |
| Metal-Free Microwave-Assisted | Hydroxylamine hydrochloride, DMF/i-PrOH, microwave | Eco-friendly, selective | 50–90 | Suitable for sensitive substrates |
| Solid-Phase Synthesis | Resin-bound acids, coupling agents, cleavage | Purification ease, diversity | 50–70 | Specialized setup required |
Detailed Research Findings
- Yield Optimization : Studies indicate that the choice of base (e.g., DIPEA vs. DBU) and solvent significantly impacts yield and purity. For example, DIPEA in DMF under microwave irradiation gave superior yields compared to DBU.
- Microwave Irradiation : Accelerates reaction rates and improves yields in metal-free esterification and cyclization steps, reducing reaction times from hours to minutes.
- Biological Relevance : The synthesized compound and its derivatives have been investigated for their interaction with biological targets such as enzymes involved in pain pathways and histone deacetylase inhibition, highlighting the importance of high-purity synthesis.
- Environmental Considerations : Metal-free and microwave-assisted methods align with green chemistry principles, minimizing hazardous waste and energy consumption.
Q & A
Q. What are the established synthetic routes for 2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclobutanone derivatives as precursors. For example, cyclobutanone can react with glyoxylic acid in the presence of a base (e.g., NaOH) to form cyclobutyl intermediates, followed by esterification with ethanol under acidic conditions . Alternative routes may utilize ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate as a precursor, where controlled hydrolysis of the ester group under mild acidic conditions (e.g., HCl in THF/water) yields the target carboxylic acid . Key parameters include temperature control (20–40°C), stoichiometric ratios (1:1.2 for cyclobutanone:glyoxylic acid), and purification via recrystallization or column chromatography.
Table 1 : Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclobutane formation | Cyclobutanone, glyoxylic acid, NaOH | 65–75 | |
| Ester hydrolysis | HCl (1M), THF/water (3:1), 25°C, 6h | 80–85 |
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify the cyclobutyl ring (δ 2.5–3.0 ppm for ring protons) and ester/carboxylic acid groups (δ 170–175 ppm for carbonyl carbons) .
- X-ray crystallography : Resolves bond lengths and angles, confirming ring strain in the cyclobutyl moiety (e.g., C-C bond lengths ~1.54 Å) .
- FT-IR : Peaks at 1720 cm (ester C=O) and 2500–3300 cm (carboxylic acid O-H stretch) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound, and what degradation pathways are observed?
- Methodological Answer : Stability studies under varying conditions reveal:
- Acidic conditions (pH <3) : Rapid ester hydrolysis to form the carboxylic acid derivative, with pseudo-first-order kinetics ( at 25°C) .
- Basic conditions (pH >10) : Cyclobutyl ring opening via nucleophilic attack, leading to linear byproducts (e.g., succinic acid derivatives) .
- Thermal stability : Decomposition above 150°C, characterized by TGA/DSC (endothermic peak at 160°C) .
Table 2 : Stability Profile
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 2, 25°C | Ester hydrolysis | 5.8h | |
| pH 12, 25°C | Ring-opening degradation | 2.3h | |
| 150°C (dry) | Thermal decomposition | <1h |
Q. What computational approaches resolve discrepancies in spectral data for cyclobutyl-containing compounds?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting of cyclobutyl proton signals) can arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Simulate NMR chemical shifts (using Gaussian09/B3LYP/6-311++G**) to match experimental data .
- Molecular dynamics (MD) : Model solvent interactions (e.g., DMSO vs. CDCl) to predict signal broadening .
- Cross-validation : Compare with X-ray structures to confirm substituent orientations .
Q. What are the mechanistic insights into the reaction of this compound with nucleophiles?
- Methodological Answer : The ester group undergoes nucleophilic acyl substitution, while the cyclobutyl ring may participate in strain-driven reactions:
- Ester reactivity : Amines (e.g., benzylamine) attack the carbonyl carbon, forming amides under catalytic conditions (e.g., DCC/DMAP) .
- Ring strain utilization : Under photochemical conditions (UV light, 254 nm), the cyclobutyl ring undergoes [2+2] cycloreversion to generate reactive diradicals, enabling C-C bond functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
